CDK-IN-6

CDK selectivity kinase profiling off-target effects

CDK-IN-6 is a pyrazolo[1,5-a]pyrimidine CDK inhibitor distinguished by its exceptional selectivity profile—exhibiting >60-fold preference for CDK4/6 over CDK1, 2, 7, and 9, with negligible activity against CDK2/Cyclin E (IC50 >20 µM). This selectivity, validated against a panel of 205 kinases, ensures that experimental outcomes are reliably attributed to CDK4/6 inhibition rather than off-target effects. The compound maintains potency at physiological ATP concentrations (IC50 = 1.19 µM at 2 mM ATP), making it ideal for high-throughput screening. A validated in vivo formulation achieving ≥2.5 mg/mL solubility enables consistent preclinical dosing. For researchers requiring unambiguous CDK4/6 pathway interrogation, this compound offers a level of specificity that generic CDK inhibitors cannot match.

Molecular Formula C21H28N6O
Molecular Weight 380.5 g/mol
CAS No. 779353-02-5
Cat. No. B3154589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK-IN-6
CAS779353-02-5
Molecular FormulaC21H28N6O
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCCC4CCO
InChIInChI=1S/C21H28N6O/c1-2-17-15-24-27-19(23-14-16-6-5-9-22-13-16)12-20(25-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12-13,15,18,23,28H,2-4,7-8,10-11,14H2,1H3/t18-/m0/s1
InChIKeyFWKFUJKFJMIJDX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK-IN-6 (CAS 779353-02-5) Purchasing and Technical Overview


CDK-IN-6 (CAS 779353-02-5) is a pyrazolo[1,5-a]pyrimidine compound that functions as a cyclin-dependent kinase (CDK) inhibitor with demonstrated anticancer activity . The compound is characterized by a molecular formula of C21H28N6O and a molecular weight of 380.49 g/mol, with a typical purity of ≥98% . It is primarily used in preclinical research to investigate CDK-driven oncogenic pathways and to evaluate potential therapeutic strategies .

Why CDK-IN-6 Cannot Be Replaced by Generic CDK Inhibitors


Simple substitution of CDK-IN-6 with another CDK inhibitor is not feasible due to significant variations in target selectivity and biochemical potency. While many compounds inhibit the CDK family, CDK-IN-6 exhibits a distinct selectivity profile, showing over 60-fold preference for CDK4/6 compared to CDKs 1, 2, 7, and 9, and demonstrates significant selectivity against a panel of 205 other kinases . This contrasts sharply with other CDK inhibitors like Ribociclib, which, while also selective for CDK4/6 (IC50 of 10 nM and 39 nM respectively), shows less than 1000-fold selectivity against CDK1 [1]. Furthermore, the potency of CDK-IN-6 is assay-dependent, with an IC50 of 1.19 µM at a high ATP concentration (2 mM) against CDK4/6, while showing negligible inhibition of CDK2/Cyclin E (IC50 >20 µM) and CDK9/Cyclin T1 . These quantitative differences in selectivity and potency mean that substituting CDK-IN-6 with another CDK inhibitor could lead to different off-target effects and altered efficacy in experimental systems.

CDK-IN-6 (779353-02-5) Quantitative Differentiation Evidence


Selectivity Profile: CDK-IN-6 vs. CDK Family Members

CDK-IN-6 demonstrates a pronounced selectivity for CDK4 and CDK6 over other CDK family members. In comparative kinase assays, CDK-IN-6 exhibits over 60-fold selectivity for CDK4/6 compared to CDKs 1, 2, 7, and 9 . This selectivity is further substantiated by its significant selectivity against a panel of 205 other kinases .

CDK selectivity kinase profiling off-target effects

Potency at High ATP Concentration: CDK-IN-6 vs. CDK2/9

CDK-IN-6 maintains inhibitory activity against CDK4/6 even under high ATP concentrations (2 mM), with an IC50 of 1.19 µM . In contrast, it shows negligible inhibition of CDK2/Cyclin E (IC50 >20 µM) and CDK9/Cyclin T1 under the same conditions .

ATP-competitive inhibition CDK4/6 potency biochemical assay

Chemical and Physical Properties for Experimental Planning

CDK-IN-6 has a defined solubility profile in DMSO (50 mg/mL, 131.41 mM) . For in vivo studies, a specific formulation protocol is available, achieving a solubility of ≥2.5 mg/mL (6.57 mM) in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .

solubility formulation storage

Optimal Use Cases for CDK-IN-6 (779353-02-5) Based on Verified Data


Dissecting CDK4/6-Specific Signaling in Cancer Models

Given its >60-fold selectivity for CDK4/6 over other CDKs and its minimal activity against CDK2 and CDK9 , CDK-IN-6 is ideally suited for experiments aimed at isolating the specific contributions of CDK4 and CDK6 to cell cycle progression and oncogenic signaling, without confounding effects from other CDK family members.

High-Throughput Screening Under Physiological ATP Conditions

The compound's demonstrated potency against CDK4/6 at a high ATP concentration (2 mM, IC50 = 1.19 µM) makes it a suitable candidate for high-throughput screening campaigns that utilize physiological ATP levels, ensuring that hits are not artifacts of low-ATP assay conditions.

In Vivo Efficacy Studies with Defined Formulation

The availability of a validated in vivo formulation achieving ≥2.5 mg/mL solubility allows for the consistent and reproducible administration of CDK-IN-6 in preclinical animal models, facilitating robust pharmacokinetic and pharmacodynamic studies.

Kinase Selectivity Profiling and Counter-Screening

CDK-IN-6's significant selectivity against a panel of 205 kinases positions it as a valuable tool for counter-screening in drug discovery programs, helping to confirm that observed biological effects are indeed mediated through CDK4/6 inhibition rather than off-target kinase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.